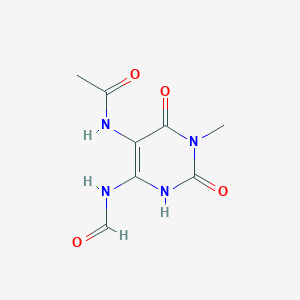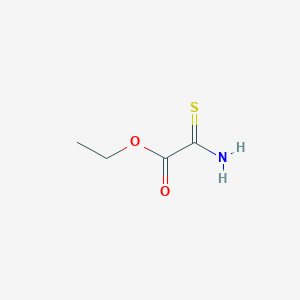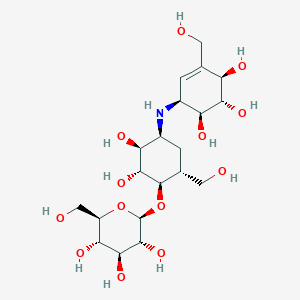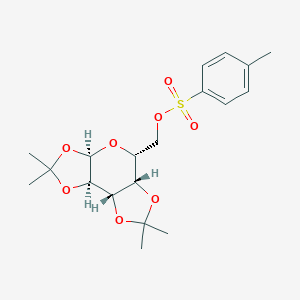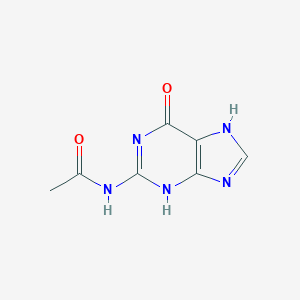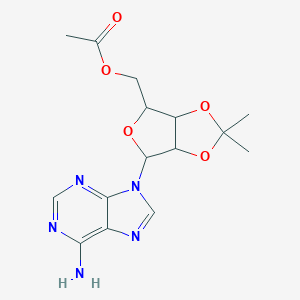![molecular formula C21H24N3NaO9S4 B014658 Sodium;1-[3-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate CAS No. 1024168-37-3](/img/structure/B14658.png)
Sodium;1-[3-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is part of a family of compounds that have been explored for their unique fluorescent properties and potential applications in various scientific fields. The compound features a core structure of a naphthalene derivative, which is known for its use in the development of fluorescent probes and materials due to its ability to undergo specific chemical reactions and exhibit distinct physical and chemical properties.
Synthesis Analysis
The synthesis of related naphthalene derivatives often involves multi-step chemical reactions, including hydroboration, Pd-catalyzed cross-coupling, and reactions with sulfonates or sulfonyl chloride to introduce sulfonic acid groups. These methods provide good yields and allow for the functionalization of the naphthalene core with various groups to alter its properties for specific applications (Wong et al., 2007).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by techniques like infrared spectroscopy, NMR spectroscopy, mass spectrometry, and X-ray crystallography. These analyses confirm the presence of specific functional groups and the overall molecular architecture, which is crucial for understanding the compound's reactivity and interaction with other molecules (Wong et al., 2007).
Chemical Reactions and Properties
Naphthalene derivatives can undergo various chemical reactions, including sulfonation, reaction with aliphatic amines, and interactions with sulfonates. These reactions are essential for modifying the compound's properties and enhancing its application potential in different domains, such as fluorescent probes or materials for optoelectronic devices (Asahi et al., 1984).
Physical Properties Analysis
The physical properties, such as solvatochromism and fluorescence behavior, are pivotal in determining the suitability of these compounds for specific applications. The emission spectra, quantum yield, and fluorescence maxima shifts in polar solvents indicate their potential as fluorescent dopants in organic light-emitting diodes and other optoelectronic devices (Wong et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity towards sulfonation and ability to form complexes with metal ions or other molecules, are critical for the functional applications of these compounds. Their interactions with proteins, nucleotides, and other biological molecules have been studied for developing fluorescent probes and sensors (Doody et al., 1982).
Applications De Recherche Scientifique
Photometric Determination and Kinetics : The study by Asahi, Tanaka, and Shinozaki (1984) explores the reaction of sodium 1, 2-naphthoquinone-4-sulfonate with aliphatic amines, leading to the formation of colored 4-substituted 1, 2-naphthoquinones. This reaction is useful for the photometric determination of certain amines and understanding the kinetics of such reactions Asahi, Y., Tanaka, M., & Shinozaki, K. (1984). Chemical & Pharmaceutical Bulletin.
Nanocomposite Film Assembly : Ji et al. (2009) employed sodium naphthalene-1-sulfonate as a template for assembling an air–water interfacial TiO2 film, highlighting its role in creating innovative materials with potential applications in optoelectronics Ji, H., Liu, X., Wu, X., Wang, X., Hua, X., Yang, X., & Lu, L. (2009). Journal of Molecular Structure.
Binding Constants and Spectrophotometry : Wakui and Smid (1985) investigated the binding constants of sodium naphthalene sulfonates to benzo-18-crown-6 in various solvents, contributing to the understanding of molecular interactions and spectrophotometric measurement techniques Wakui, T., & Smid, J. (1985). Journal of inclusion phenomena.
Photophysical Behavior in Biological Systems : The study by Cerezo et al. (2001) examines the photophysical behavior of probes like ANS (8-anilinonaphthalene-1-sulfonate) in aqueous mixtures, contributing to the understanding of probes used in biological system studies Cerezo, F. M., Rocafort, S. C., Sierra, P. S., Garcia-Blanco, F., Oliva, C. D., & Sierra, J. C. (2001). Helvetica Chimica Acta.
Design of Ionic Liquids and Surfactants : Fernández-Stefanuto et al. (2020) synthesized new surface-active ionic liquids based on a naphthalene sulfonate anion, demonstrating their applications in reducing interfacial tension and potential use in various industrial applications Fernández-Stefanuto, V., Somoza, A., Corchero, R., Tojo, E., & Soto, A. (2020). Frontiers in Chemistry.
Propriétés
IUPAC Name |
sodium;1-[3-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O9S4.Na/c1-23(2)16-7-3-6-15-14(16)5-4-8-17(15)36(28,29)22-10-12-35-34-11-9-20(26)33-24-19(25)13-18(21(24)27)37(30,31)32;/h3-8,18,22H,9-13H2,1-2H3,(H,30,31,32);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBLNUDOTHYPOOO-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCSSCCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N3NaO9S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70404894 |
Source


|
| Record name | AC1NE8WU | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
613.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dansylsulfonamido)ethyl-3-(N-sulfosuccinimidylcarboxy)ethyl Disulfide, Sodium Salt | |
CAS RN |
1024168-37-3 |
Source


|
| Record name | AC1NE8WU | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

